8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
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Overview
Description
8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
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Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives have been identified as effective anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. These compounds, especially those with polar substituents like methoxy, hydroxyl, and amino groups, exhibit good effectiveness against metallic corrosion through adsorption and coordination bonding (Verma, Quraishi, & Ebenso, 2020).
Novel Synthesis Methods
Research has developed novel methods for synthesizing quinoline derivatives, including the compound of interest. For example, reactions involving pyridinium ylides have been used to produce 2-acyl-2,3-dihydro-furo[3,2-h]quinolines, indicating the versatility and synthetic accessibility of these compounds (Осянин, Osipov, & Климочкин, 2013).
Antiproliferative Activity
Quinoline derivatives have been synthesized and tested for their antiproliferative properties, particularly against cancer cell lines. These compounds, characterized by their tricyclic system, exhibit cell growth inhibitory properties, highlighting their potential in cancer research (Ferlin, Gatto, Chiarelotto, & Palumbo, 2001).
Inhibitors of Leukotriene Synthesis
Quinoline derivatives have been identified as potent inhibitors of leukotriene synthesis, which are crucial in the inflammatory process. These compounds have been optimized for superior in vitro and in vivo inhibition, demonstrating significant pharmacokinetic and safety profiles in animal models (Hutchinson et al., 2009).
Catalytic Inhibitors in Cancer Therapy
Some quinoline derivatives have shown promise as nonintercalative catalytic inhibitors of topoisomerases, enzymes involved in DNA replication. These compounds have been found to induce apoptosis and arrest cell growth in cancer models, offering a potential therapeutic approach with reduced DNA toxicity compared to current treatments (Kwon et al., 2015).
Quinoline in Cancer Drug Discovery
Quinoline and its analogs play a significant role in cancer drug discovery, showing effectiveness against various cancer targets through mechanisms such as tyrosine kinase inhibition, DNA repair disruption, and tubulin polymerization inhibition. Their synthetic versatility allows for the generation of structurally diverse derivatives with potent anticancer activities (Solomon & Lee, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDXPQBNGQAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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